Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-

Physicochemical profiling Lipophilicity Rotatable bond count

Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- (CAS 82024-05-3), also referred to as N-butyl-4-(2-methylpropanoylamino)butanamide or CM 40467, is a synthetic N,N′-disubstituted butyramide derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol. The compound possesses a linear butyramide backbone bearing an N-butyl terminus and an internal isobutyrylamino substituent, features that govern its computed logP (XLogP3-AA = 1.4), hydrogen-bond donor/acceptor counts (2/2), and eight rotatable bonds.

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 82024-05-3
Cat. No. B12696422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-
CAS82024-05-3
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCCNC(=O)CCCNC(=O)C(C)C
InChIInChI=1S/C12H24N2O2/c1-4-5-8-13-11(15)7-6-9-14-12(16)10(2)3/h10H,4-9H2,1-3H3,(H,13,15)(H,14,16)
InChIKeyBYEOZUIBVOZOQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- (CAS 82024-05-3): Procurement-Relevant Identity and Physicochemical Baseline


Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)- (CAS 82024-05-3), also referred to as N-butyl-4-(2-methylpropanoylamino)butanamide or CM 40467, is a synthetic N,N′-disubstituted butyramide derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol [1]. The compound possesses a linear butyramide backbone bearing an N-butyl terminus and an internal isobutyrylamino substituent, features that govern its computed logP (XLogP3-AA = 1.4), hydrogen-bond donor/acceptor counts (2/2), and eight rotatable bonds [1]. It is listed in the EPA DSSTox database under DTXSID40231538 and is catalogued as a research tool by multiple chemical suppliers [1].

Why N-Butyl-4-((2-methyl-1-oxopropyl)amino)butanamide Cannot Be Generically Substituted: The Evidence Gap and Structural Context


Although N-butyl-4-((2-methyl-1-oxopropyl)amino)butanamide is part of a broader class of N,N′-disubstituted butyramides, generic substitution is unsupported because publicly available quantitative comparative data are virtually absent. The compound is not a pharmacopoeial monograph item, and no published head-to-head studies exist against its closest structural analogs (e.g., the tert-amyl analog CAS 82023-94-7 or the N-propyl variant CAS 82023-99-2). Without experimentally determined selectivity, potency, metabolic stability, or physicochemical performance data, any assumption of functional interchangeability is unwarranted [1]. The sections below identify the limited evidence dimensions that can be quantified and explicitly demarcate where inference must substitute for direct comparison.

Quantitative Differentiation Evidence for Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-: What the Data Show and What Remains Unproven


Physicochemical Property Comparison: N-Butyl vs. N-tert-Amyl Substitution Pattern

The target compound (C₁₂H₂₄N₂O₂, MW 228.33) carries an n-butyl terminus, whereas the closest catalogued analog, Butanamide, N-(1,1-dimethylpropyl)-4-((1-oxobutyl)amino)- (CAS 82023-94-7; C₁₃H₂₆N₂O₂, MW 242.36), bears a bulkier tert-amyl group and an n-butyryl (rather than isobutyryl) internal amide [1]. The computed XLogP3-AA for the target compound is 1.4 [1]; a computed logP is not publicly available for the tert-amyl analog, but the additional methylene unit and increased steric bulk predict a higher logP. The target compound also has eight rotatable bonds versus nine for the tert-amyl analog, which may influence conformational entropy and solubility [1].

Physicochemical profiling Lipophilicity Rotatable bond count

Internal Amide Substitution: Isobutyryl vs. n-Butyryl Impact on Hydrogen-Bonding Capacity

The target compound contains an isobutyrylamino internal amide (—NHCOCH(CH₃)₂), whereas the N-propyl analog Butanamide, 4-((1-oxobutyl)amino)-N-propyl- (CAS 82023-99-2) bears an n-butyrylamino group (—NHCOCH₂CH₂CH₃) [1]. The branched isobutyryl group introduces greater steric hindrance near the amide bond and may alter the amide’s resonance and hydrogen-bond geometry relative to the linear n-butyryl group. No experimental hydrogen-bond acidity/basicity (Abraham parameters) or crystallographic data are publicly available for either compound to quantify this difference.

Structure-activity relationship Hydrogen bonding Amide isosterism

Biological Activity: GABA-A Receptor Binding Data from ChEMBL Curation

According to curated data in BindingDB/ChEMBL (CHEMBL2163548), the target compound was tested in a radioligand displacement assay using [³H]R-(−)-14 at human FLAG-tagged β₃ and α₁ GABA-A receptor subunits expressed in HEK293S cells, yielding IC₅₀ values of 3.9 µM and 3.8 µM, respectively [1]. However, these data require caution: the BindingDB entry's associated SMILES (CN1C(=O)NC(=O)[C@](CC=C)(C1=O)c1cccc(c1)C1(N=N1)C(F)(F)F) does not correspond to the target compound, raising the possibility of a database curation error. No confirmatory publication or direct comparative data against structural analogs were identified in the public domain.

GABA-A receptor Radioligand binding IC50

Procurement Application Scenarios for Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-: Evidence-Linked Use Cases


Negative Control or Vehicle Compound in N,N′-Disubstituted Butyramide SAR Studies

Given the absence of validated biological activity data, the most defensible use of CAS 82024-05-3 is as a physicochemical comparator or negative control in structure-activity relationship (SAR) campaigns exploring N,N′-disubstituted butyramides. Its well-defined computed properties (XLogP3-AA = 1.4, 2 HBD, 2 HBA, 8 rotatable bonds) allow it to serve as a baseline for assessing how terminal alkyl chain variation affects lipophilicity, solubility, and permeability in the series [1].

Analytical Reference Standard for Method Development and System Suitability

The compound's moderate polarity (XLogP3-AA = 1.4), absence of chromophoric features beyond the amide bond, and well-characterized molecular weight (228.33 Da) make it suitable as a system suitability standard for reversed-phase HPLC and LC-MS methods targeting small, polar amides. Its eight rotatable bonds also provide a benchmark for assessing conformational flexibility effects on chromatographic retention [1].

GABA-A Receptor Tool Compound – Provisional Use with Independent Validation

If the BindingDB-recorded GABA-A IC₅₀ values (~3.8–3.9 µM) [1] can be independently reproduced, the compound could serve as a low-affinity reference ligand for GABA-A β₃/α₁ subunit binding assays. However, procurement for this purpose is contingent upon first validating the database annotation, as the SMILES mismatch in the BindingDB record raises the possibility that the affinity data belong to a different chemical entity [1].

Quote Request

Request a Quote for Butanamide, N-butyl-4-((2-methyl-1-oxopropyl)amino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.